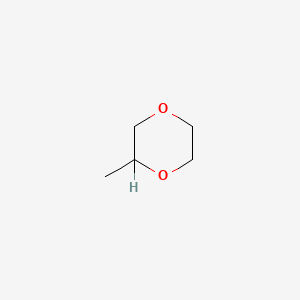
2-Methyl-1,4-dioxane
Übersicht
Beschreibung
2-Methyl-1,4-dioxane is a chemical compound with the molecular formula C5H10O2 . It is a clear, colorless liquid with a faint, sweetish odor . It is typically used as a solvent in a variety of industrial applications, including paint and coating formulations, adhesives, and cleaning products .
Synthesis Analysis
A practicable synthesis of 2,3-disubstituted 1,4-dioxanes bearing a carbonyl functionality from α,β-unsaturated ketones using the Williamson strategy has been reported . This reaction is useful for the synthesis of functionalized 1,4-dioxane having a carbonyl functionality .
Molecular Structure Analysis
The molecular structure of 2-Methyl-1,4-dioxane consists of a six-membered ring with two oxygen atoms and a methyl group attached . The average mass of the molecule is 102.132 Da and the monoisotopic mass is 102.068077 Da .
Physical And Chemical Properties Analysis
2-Methyl-1,4-dioxane is a clear, colorless liquid with a faint, sweetish odor . It has a molecular formula of C5H10O2, an average mass of 102.132 Da, and a monoisotopic mass of 102.068077 Da .
Wissenschaftliche Forschungsanwendungen
Photocatalytic Water Treatment
- Degradation in Water : 1,4-dioxane, a related compound, has been studied for its removal from water using photocatalytic processes. Different photocatalysts, including TiO2 based systems, were evaluated for their efficiency in degrading low concentrations of 1,4-dioxane in water. The study highlighted the optimization of photocatalytic processes and the effectiveness of commercial photocatalysts in removing 1,4-dioxane, suggesting potential applications for related compounds like 2-Methyl-1,4-dioxane in water purification (Coleman et al., 2007).
Advanced Oxidation Technologies
- pH Impact on Degradation : The influence of pH on advanced oxidation technologies, particularly TiO2 photocatalysis, was investigated for 1,4-dioxane degradation. The study found that neutral pH conditions were most effective, which could be relevant for treating compounds like 2-Methyl-1,4-dioxane using similar technologies (Vescovi et al., 2010).
Bioremediation
- Advances in Bioremediation : Research has been conducted on the bioremediation of 1,4-dioxane in water, focusing on chemical and physical treatment technologies. This includes exploring bioremediation and monitoring tools, with implications for the treatment of similar contaminants like 2-Methyl-1,4-dioxane (Zhang et al., 2017).
Mechanisms of Degradation
- UV/Hydrogen Peroxide Process : A study on the degradation mechanism of 1,4-dioxane in dilute aqueous solution using the UV/H2O2 process highlighted the pathway to complete mineralization. This research provides insights into the potential degradation mechanisms for 2-Methyl-1,4-dioxane under similar conditions (Stefan & Bolton, 1998).
Groundwater Contamination and Remediation
- Occurrence and Treatment : The classification of 1,4-dioxane as a probable human carcinogen and its widespread use have led to groundwater contamination. Studies on advanced oxidation processes (AOPs) as a treatment method provide valuable insights for addressing contamination by similar compounds (Zenker et al., 2003).
Co-contaminant Impact on Biodegradation
- Chlorinated Solvent Co-Contaminants : The biodegradation of 1,4-dioxane in the presence of chlorinated solvents was investigated, revealing competitive and reversible inhibition effects. This study is relevant for understanding how co-contaminants might affect the biodegradation of 2-Methyl-1,4-dioxane (Mahendra et al., 2013).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-methyl-1,4-dioxane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c1-5-4-6-2-3-7-5/h5H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRTCJFCIQKNFPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCO1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70544663 | |
| Record name | 2-Methyl-1,4-dioxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70544663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1,4-dioxane | |
CAS RN |
16279-34-8 | |
| Record name | 2-Methyl-1,4-dioxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70544663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-4-nitrobenzohydrazide](/img/structure/B3048179.png)
![(2S)-2-[(4-tert-butylphenyl)sulfonylamino]-4-methylpentanoic acid](/img/structure/B3048182.png)
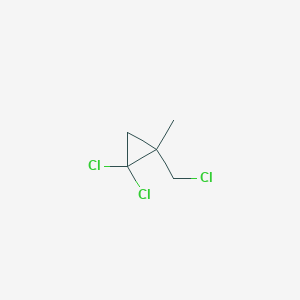
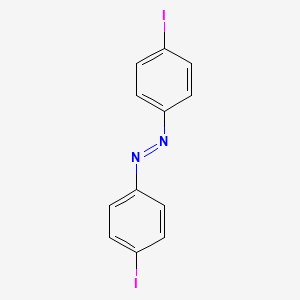

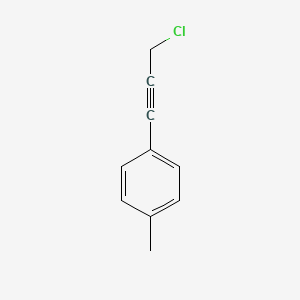

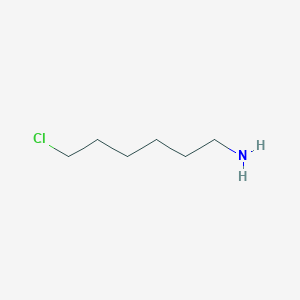



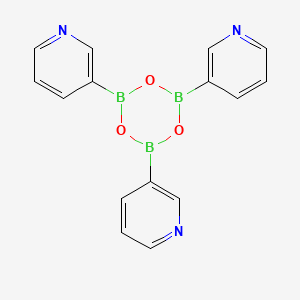

![1H-Pyrrole, 2,5-dihydro-3-methyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B3048202.png)